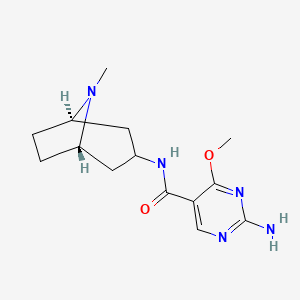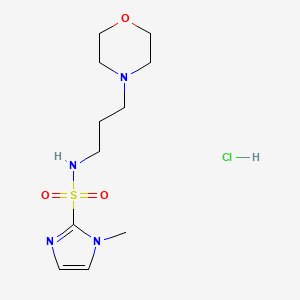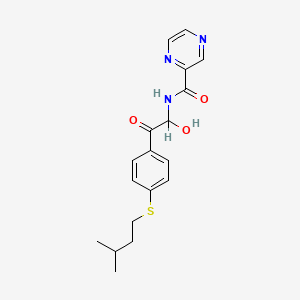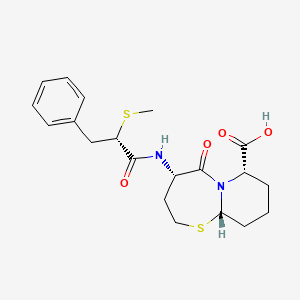
Omapatrilat metabolite M9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Omapatrilat metabolite M9 is a derivative of omapatrilat, a potent vasopeptidase inhibitor. Omapatrilat itself is known for its dual inhibition of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP), making it a significant compound in the treatment of hypertension and heart failure . Metabolite M9 is one of the primary metabolites formed during the metabolism of omapatrilat in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of omapatrilat involves multiple steps, including the formation of its core structure and the introduction of functional groups that are essential for its biological activity. The preparation of metabolite M9 specifically involves the metabolic conversion of omapatrilat in the human body. This process includes the hydrolysis of the exocyclic amide bond and subsequent modifications such as methylation and glucuronidation .
Industrial Production Methods
Industrial production of omapatrilat and its metabolites involves large-scale chemical synthesis followed by purification processes. The synthesis is typically carried out in controlled environments to ensure the purity and efficacy of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to isolate and identify the metabolites, including M9 .
Chemical Reactions Analysis
Types of Reactions
Omapatrilat metabolite M9 undergoes several types of chemical reactions, including:
Oxidation: Conversion of sulfhydryl groups to sulfoxides.
Reduction: Reduction of disulfide bonds.
Substitution: Replacement of functional groups with others, such as methylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and methylating agents like methyl iodide for substitution reactions .
Major Products Formed
The major products formed from these reactions include S-methyl omapatrilat, acyl glucuronide of S-methyl omapatrilat, and S-methyl (S)-2-thio-3-phenylpropionic acid .
Scientific Research Applications
Omapatrilat metabolite M9 has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of vasopeptidase inhibitors.
Biology: Investigated for its role in modulating blood pressure and cardiovascular functions.
Medicine: Explored for its potential therapeutic effects in treating hypertension and heart failure.
Industry: Utilized in the development of new pharmaceuticals targeting cardiovascular diseases
Mechanism of Action
The mechanism of action of omapatrilat metabolite M9 involves the inhibition of both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to a decrease in the production of angiotensin II and an increase in the levels of natriuretic peptides. These changes result in vasodilation, increased sodium excretion, and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
Gemopatrilat: Another vasopeptidase inhibitor with similar dual inhibition properties.
Cilazapril: An ACE inhibitor with a different mechanism of action.
Sacubitril: A neprilysin inhibitor used in combination with valsartan for heart failure treatment.
Uniqueness
Omapatrilat metabolite M9 is unique due to its dual inhibition of ACE and NEP, which provides a more comprehensive approach to managing hypertension and heart failure compared to compounds that inhibit only one of these enzymes .
Properties
CAS No. |
330589-08-7 |
|---|---|
Molecular Formula |
C20H26N2O4S2 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
(4S,7S,10aS)-4-[[(2S)-2-methylsulfanyl-3-phenylpropanoyl]amino]-5-oxo-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid |
InChI |
InChI=1S/C20H26N2O4S2/c1-27-16(12-13-6-3-2-4-7-13)18(23)21-14-10-11-28-17-9-5-8-15(20(25)26)22(17)19(14)24/h2-4,6-7,14-17H,5,8-12H2,1H3,(H,21,23)(H,25,26)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
QBSDAEPCGKFUSO-QAETUUGQSA-N |
Isomeric SMILES |
CS[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCS[C@H]3CCC[C@H](N3C2=O)C(=O)O |
Canonical SMILES |
CSC(CC1=CC=CC=C1)C(=O)NC2CCSC3CCCC(N3C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-benzhydrylidene-1-[(E)-4-(4-tert-butylphenyl)but-3-enyl]piperidine](/img/structure/B12769419.png)
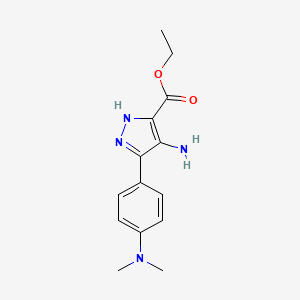
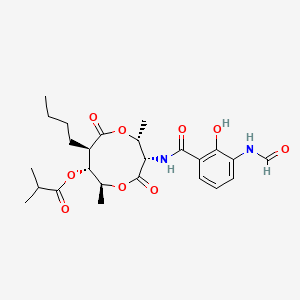
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methoxyphenyl]azo]-N-(2-ethoxyphenyl)-3-hydroxy-](/img/structure/B12769428.png)

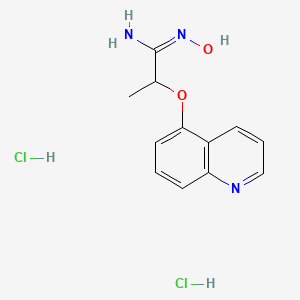
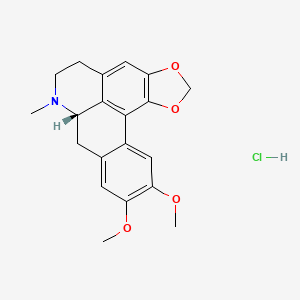
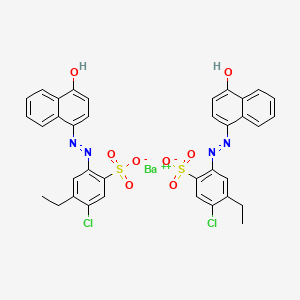


![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12769484.png)
